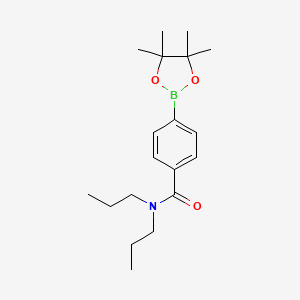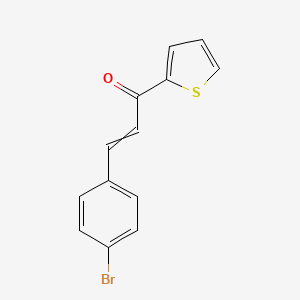
(2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
説明
(2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as ‘2E-BPTP’, is a synthetic organic compound belonging to the class of compounds known as organobromides. It is a colorless, odorless solid that is soluble in organic solvents and has a melting point of 75°C. 2E-BPTP has been studied extensively for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry. This article will provide an overview of the synthesis method of 2E-BPTP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves the condensation of 4-bromobenzaldehyde with thiophene-2-carbaldehyde followed by the addition of a propenone group.
Starting Materials
4-bromobenzaldehyde, thiophene-2-carbaldehyde, propenone, sodium hydroxide, ethanol, wate
Reaction
Step 1: Dissolve 4-bromobenzaldehyde (1.0 equiv) and thiophene-2-carbaldehyde (1.0 equiv) in ethanol (10 mL) and add sodium hydroxide (1.0 equiv)., Step 2: Heat the reaction mixture at reflux for 2 hours., Step 3: Cool the reaction mixture to room temperature and filter the precipitate., Step 4: Wash the precipitate with water and dry it under vacuum., Step 5: Dissolve the obtained product in ethanol (10 mL) and add propenone (1.0 equiv)., Step 6: Heat the reaction mixture at reflux for 2 hours., Step 7: Cool the reaction mixture to room temperature and filter the precipitate., Step 8: Wash the precipitate with water and dry it under vacuum., Step 9: Recrystallize the obtained product from ethanol to obtain (2E)-3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one.
科学的研究の応用
2E-BPTP has been studied extensively for its potential applications in various scientific fields. For example, it has been used in the synthesis of a variety of heterocyclic compounds, such as thiophene-fused benzo[c]azepines and benzo[d]azepines. It has also been used in the synthesis of novel antibacterial agents and in the synthesis of novel organic dyes. In addition, 2E-BPTP has been studied for its potential applications in medicinal chemistry, as it has been used in the synthesis of a variety of biologically active compounds, such as anti-HIV agents, anti-cancer agents, and anti-inflammatory agents.
作用機序
The mechanism of action of 2E-BPTP is not fully understood. However, it is believed to act as an electron-donating group in the synthesis of heterocyclic compounds. It is also believed to act as a nucleophile in the synthesis of organic dyes, as well as in the synthesis of biologically active compounds.
生化学的および生理学的効果
The biochemical and physiological effects of 2E-BPTP have not been extensively studied. However, it is believed to have some effects on the human body, as it has been used in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of anti-HIV agents, which have been shown to inhibit the replication of the HIV virus in vitro. In addition, it has been used in the synthesis of anti-cancer agents, which have been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
2E-BPTP has several advantages for lab experiments. First, it is a relatively inexpensive compound, making it a cost-effective choice for synthetic organic chemistry. Second, it is soluble in organic solvents, making it easy to handle and store. Third, it is a relatively stable compound, making it suitable for long-term storage. Finally, it has a low toxicity, making it safe to handle in laboratory settings.
However, there are some limitations to using 2E-BPTP in lab experiments. First, it is an unstable compound and can decompose easily if not stored properly. Second, it is a relatively slow reactant, making it difficult to use in high-speed reactions. Third, it is a relatively weak nucleophile, making it unsuitable for certain types of reactions. Finally, it can be difficult to purify, making it challenging to obtain a pure product.
将来の方向性
The potential applications of 2E-BPTP are vast, and there are many possible future directions for research. For example, further research could be conducted to explore its potential use in the synthesis of other heterocyclic compounds, as well as in the synthesis of novel organic dyes and biologically active compounds. In addition, further research could be conducted to explore its potential applications in medicinal chemistry, as well as to further elucidate its mechanism of action. Finally, further research could be conducted to explore its potential use in other scientific fields, such as materials science and nanotechnology.
特性
IUPAC Name |
3-(4-bromophenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrOS/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVBCAMIHSXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389382 | |
| Record name | 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(thiophen-2-YL)prop-2-EN-1-one | |
CAS RN |
42292-00-2 | |
| Record name | 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




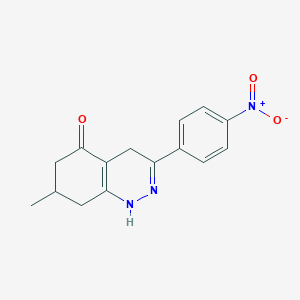
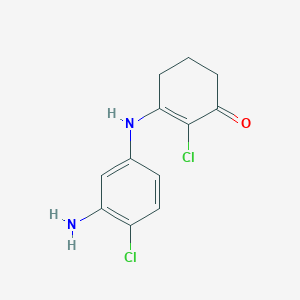

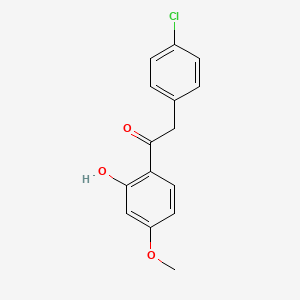

![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)
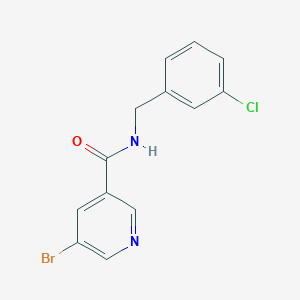
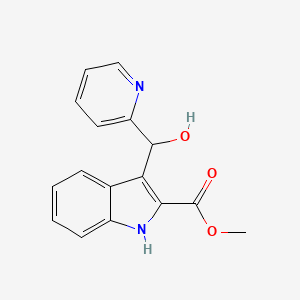
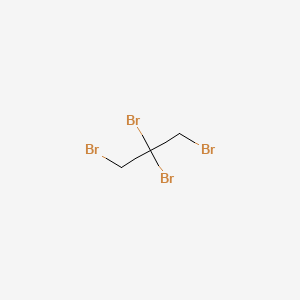

![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)

